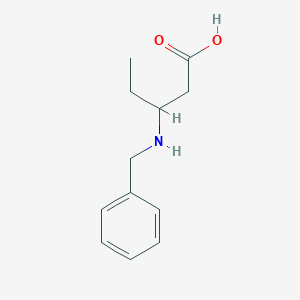

3-(Benzylamino)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSODENPZPJPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630174 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126946-59-6 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzylamino Pentanoic Acid and Chiral Derivatives

Chemo-Enzymatic Routes for Enantioselective Synthesis

The integration of enzymatic processes with chemical synthesis, known as chemo-enzymatic synthesis, offers powerful tools for creating enantiomerically pure compounds. nih.govmdpi.com This is particularly relevant for the synthesis of chiral β-amino acids like 3-(benzylamino)pentanoic acid, where biological catalysts can provide exceptional stereocontrol. nih.gov

Lipase-Catalyzed Kinetic Resolution Techniques

Lipases are a class of enzymes widely used in organic synthesis due to their stability, commercial availability, and ability to function in organic solvents. nih.govresearchgate.net They are particularly effective in the kinetic resolution of racemic mixtures, a process where one enantiomer reacts faster than the other, allowing for their separation.

Lipase-catalyzed hydrolysis of racemic esters is a common strategy for obtaining enantiomerically pure β-amino acids. nih.gov For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Pseudomonas cepacia (lipase PS) have been successfully employed for the kinetic resolution of various β-amino acid esters. nih.gov In a typical kinetic resolution, the lipase selectively hydrolyzes one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For example, the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in the presence of a lipase can yield the unreacted (R)-amino esters and the (S)-amino acid product with excellent enantiomeric excess (ee) values (≥99%) and good chemical yields (>48%). nih.gov

The efficiency of lipase-catalyzed kinetic resolution can be influenced by various factors, including the choice of lipase, solvent, and reaction conditions. Research has shown that lipases like Lipase PS from Amano can exhibit high enantioselectivity in the hydrolysis of esters, achieving good enantiomeric ratios (e.r.) in relatively short reaction times. mdpi.com The addition of a base, such as sodium carbonate, has been shown to dramatically accelerate the lipase-catalyzed kinetic resolution of certain substrates by increasing the nucleophilicity of the hydroxyl group. rsc.org

| Lipase | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepasia) | Racemic β-amino carboxylic ester hydrochloride salts | Hydrolysis | Yielded (R)-amino esters and (S)-amino acids with ≥99% ee and >48% chemical yield. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic N-benzylated β-amino carboxylic esters | Hydrolysis | Effective for resolving N-benzylated β-amino acids. | nih.gov |

| Lipase PS (Amano) | Racemic (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate | Hydrolysis | Achieved 96:4 e.r. with 30% conversion in 30 minutes. | mdpi.com |

Biotransformative Approaches for Stereospecific Production, including Nitrile Biotransformations

Biotransformation offers a direct route to stereospecific products, often in a single step, by harnessing the catalytic power of whole microbial cells or isolated enzymes. A notable approach for synthesizing chiral β-amino acids is through the biotransformation of nitriles. nih.govrug.nl

Enzyme cascade systems have been designed for the synthesis of enantiomerically pure (S)-β-amino acids from β-keto nitriles. nih.govresearchgate.net This process can involve a two-step, one-pot reaction. First, a nitrilase from an organism like Bradyrhizobium japonicum hydrolyzes the β-keto nitrile to a β-keto acid intermediate. nih.govresearchgate.net Subsequently, an ω-transaminase converts the β-keto acid into the corresponding (S)-β-amino acid with high enantiomeric excess (>99% ee). nih.gov The use of an amino donor is required for the transaminase step. researchgate.net

Nitrile hydratase/amidase systems found in microorganisms such as Rhodococcus sp. can also be employed. nih.gov These systems can efficiently hydrate (B1144303) nitriles to amides, and the amidase can then exhibit high enantioselectivity in the hydrolysis of the amide to the carboxylic acid. nih.gov While direct biotransformation of 3-amino-3-phenylpropionitrile has shown low enantioselectivity, N-alkylation of the substrate can lead to moderately enantioselective reactions. sioc-journal.cn

| Enzyme System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Nitrilase (from Bradyrhizobium japonicum) and ω-Transaminase | β-Keto nitriles | (S)-β-Amino acids | Enzyme cascade system, >99% ee for aromatic (S)-β-amino acids. | nih.govrug.nlresearchgate.net |

| Nitrile Hydratase/Amidase (from Rhodococcus sp. AJ270) | Oxiranecarbonitriles | Chiral oxiranecarboxamides | Excellent enantioselectivity by the amidase. | nih.gov |

Conventional Chemical Synthesis Strategies

Alongside enzymatic methods, a range of conventional chemical synthesis strategies are employed to construct the this compound scaffold and its derivatives.

Amination Reactions for β-Amino Acid Formation

The introduction of an amino group at the β-position of a carboxylic acid derivative is a fundamental step in the synthesis of β-amino acids. One of the most common methods is the conjugate addition (or aza-Michael addition) of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org This reaction can be catalyzed by various catalysts, including Lewis acids and organocatalysts, and can be performed under mild conditions. organic-chemistry.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water. organic-chemistry.org

Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds represents another powerful strategy. nih.gov By controlling the regiochemistry of hydrocupration through the choice of a suitable chiral ligand, the copper can be delivered to the β-position, which then reacts with an electrophilic aminating reagent to yield enantioenriched β-amino acid derivatives. nih.gov

Alkylation and Reductive Amination Protocols for Benzylamino Functionalization

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, making it ideal for introducing the benzylamino group. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com This method avoids the over-alkylation issues often encountered with direct alkylation of amines with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be used for the reduction step, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.comyoutube.com The reaction can be performed in a one-pot fashion and is compatible with a wide range of functional groups. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 3-oxopentanoic acid derivative with benzylamine (B48309), followed by reduction. The use of organocatalysts in reductive amination is an emerging area, offering metal-free reaction conditions. acsgcipr.org

Multicomponent Reaction Deployments for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently detailed, the principles of MCRs are applicable to the synthesis of β-amino acid scaffolds.

For example, the Petasis borono-Mannich reaction is a well-known MCR that provides access to α-arylglycines and could be conceptually adapted for β-amino acids. beilstein-journals.org This reaction involves an amine, a carbonyl compound (like glyoxylic acid), and an organoboron reagent. beilstein-journals.org The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of complex molecules like this compound and its derivatives. arizona.edu

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 Benzylamino Pentanoic Acid Derivatives

Rational Design Principles for SAR Investigations

The rational design of derivatives of 3-(benzylamino)pentanoic acid for structure-activity relationship (SAR) studies is a cornerstone of modern medicinal chemistry. This approach moves beyond random screening by employing a systematic process of generating compound libraries where specific parts of the lead molecule are methodically altered. The goal is to understand how each molecular component contributes to biological activity, thereby guiding the synthesis of more potent and selective agents. nih.govnih.gov

A key principle in these investigations is the use of molecular modeling and structural biology. For instance, docking studies of a lead compound within its biological target, such as an enzyme's active site or a receptor's binding pocket, can reveal unoccupied hydrophobic pockets or opportunities for additional hydrogen bonding. nih.gov The insights from such studies guide the design of new analogues. In the development of farnesoid X receptor (FXR) partial agonists based on a 3-benzamidobenzoic acid scaffold, docking studies of a lead compound highlighted a large, unoccupied hydrophobic pocket, which prompted the design of a new series of derivatives to occupy that space, ultimately leading to compounds with improved activity. nih.gov

Similarly, the design of inhibitors for platelet-type 12-lipoxygenase (12-LOX) was optimized through a medicinal chemistry approach based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov This process involves creating and testing a matrix of compounds with varied substituents on the benzyl (B1604629) and amino moieties to probe the chemical space and define the structural requirements for optimal potency and selectivity. This systematic approach allows researchers to build a comprehensive SAR model, correlating specific structural features with biological outcomes.

Impact of Stereochemistry on Biological Interactions

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound and its derivatives. Because biological systems, including enzymes and receptors, are themselves chiral, they often exhibit stereospecificity, interacting preferentially with one enantiomer or diastereomer over another. ontosight.aimdpi.com This specificity can have profound effects on a compound's potency, efficacy, and metabolic profile.

Research into nature-inspired derivatives of 3-Br-acivicin, a compound containing a chiral amino acid core, demonstrates the pivotal role of stereochemistry. mdpi.com When the three unnatural isomers of 3-Br-acivicin and its derivatives were synthesized and tested for antimalarial activity, a clear stereochemical preference emerged. Only the isomers with (5S, αS) stereochemistry displayed significant antiplasmodial activity. mdpi.com This finding strongly suggests that the compound's uptake into the cell is mediated by a stereoselective transport system, likely one that recognizes L-amino acids. mdpi.com

Furthermore, molecular modeling studies shed light on how stereochemistry influences the interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). While the modeling indicated that target binding efficiency was only affected by stereochemistry for certain subclasses of the derivatives, the in-vitro antimalarial activity was consistently dependent on the (5S, αS) configuration across all tested compounds. mdpi.com This disparity underscores that stereochemistry can influence biological outcomes through multiple mechanisms, including both target engagement and cellular uptake.

| Compound Series | Stereochemistry | Antimalarial Activity | Target Binding (PfGAPDH) |

| 3-Br-acivicin (1a-d) | (5S, αS) | Active | Efficient Interaction |

| Other Isomers | Inactive | Less Efficient Interaction | |

| Ester Derivatives (2a-d) | (5S, αS) | Active | Not Significantly Affected |

| Other Isomers | Inactive | Not Significantly Affected | |

| Amide Derivatives (3a-d) | (5S, αS) | Active | Not Significantly Affected |

| Other Isomers | Inactive | Not Significantly Affected |

This table summarizes the generalized findings on the impact of stereochemistry on the biological activity of 3-Br-acivicin derivatives, as reported in the referenced study. mdpi.com

Systematic Modifications of the Benzyl and Pentanoic Acid Moieties on Biological Activity

Systematic modification of the core scaffolds of bioactive molecules is essential for optimizing their pharmacological properties. For derivatives of this compound, SAR studies focus on altering the benzyl and pentanoic acid moieties to enhance potency, selectivity, and metabolic stability.

Modifications of the Benzyl Moiety: The benzyl group offers a versatile handle for modification, as substitutions on the phenyl ring can profoundly influence interactions with the biological target.

In Opioid Receptor Ligands: In a series of 3-benzylaminomorphinan derivatives, modifications to the benzyl group were critical for tuning binding affinity and selectivity for different opioid receptors (MOR, KOR, DOR). The introduction of a hydroxyl group on the benzyl ring, for example, was a key modification. The compound 3-(3′-hydroxybenzyl)amino-17-methylmorphinan was identified as a potent and highly selective MOR agonist, demonstrating a 24-fold selectivity over KOR and 1700-fold selectivity over DOR. nih.gov

In 12-Lipoxygenase Inhibitors: For a series of 4-((benzyl)amino)benzenesulfonamide inhibitors of 12-LOX, the substitution pattern on the benzyl ring was crucial. The parent benzylamino compound was a weak inhibitor, but the introduction of a 2-hydroxy-3-methoxy substitution pattern on the benzyl ring led to a significant increase in potency, resulting in compounds with nanomolar inhibitory concentrations. nih.gov

In CSF1R Inhibitors: In a series of pyrrolo[2,3-d]pyrimidine-based inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), the 3-methylbenzylamine (B90883) moiety was found to occupy a key hydrophobic "front pocket" in the enzyme. ntnu.no Testing various substituents on this ring allowed for the fine-tuning of this interaction to maximize potency.

Carboxylic Acid Isosteres: A common strategy in medicinal chemistry is to replace the carboxylic acid group with an isostere—a different functional group with similar physical and chemical properties—to improve characteristics like membrane permeability or metabolic stability. A systematic study of 3-phenylpropionic acid derivatives showed that replacing the carboxylic acid with isosteres like tetrazoles or hydroxamic acids significantly altered properties such as lipophilicity, acidity, and plasma protein binding. acs.org

Chain Length and Rigidity: In the development of muscarinic antagonists, the length of an aminoalkyl chain attached to a core structure was shown to directly influence receptor affinity. Shorter chains resulted in less potent compounds, while longer chains (7-10 carbons) restored potency, although sometimes at the cost of selectivity. nih.gov This highlights that the length and flexibility of the acid-containing chain are critical parameters that must be optimized. In a series of arginase inhibitors, derivatives with a piperidine (B6355638) ring linked to a quaternary amino acid center showed potent activity, indicating that introducing rigidity into the backbone can be a successful strategy. nih.gov

| Lead Compound/Scaffold | Moiety Modified | Modification Example | Biological Target | Observed Effect on Activity |

| 3-Benzylaminomorphinan nih.gov | Benzyl | 3'-Hydroxy substitution | Opioid Receptors | Increased affinity and high selectivity for MOR |

| Benzenesulfonamide nih.gov | Benzyl | 2-Hydroxy-3-methoxy substitution | 12-Lipoxygenase | Significant increase in inhibitory potency (nM) |

| Pyrrolo[2,3-d]pyrimidine ntnu.no | Benzyl | 3-Methyl substitution | CSF1R | Optimal occupation of hydrophobic pocket |

| 3-Phenylpropionic acid acs.org | Carboxylic Acid | Replacement with Tetrazole | N/A (Physicochemical) | Increased plasma protein binding |

This table provides examples of systematic modifications and their impact on biological activity or related properties.

Molecular Mechanisms of Bioactivity

The biological effects of this compound derivatives are realized through specific molecular interactions with cellular machinery. Elucidating these mechanisms, whether through enzyme inhibition, receptor binding, or modulation of protein-protein interactions, is crucial for understanding their therapeutic potential.

Assessment of Enzyme Inhibition Capabilities

Many derivatives structurally related to this compound function by inhibiting specific enzymes, thereby disrupting pathological processes.

Lipoxygenase Inhibition: A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer. nih.gov The top compounds from this series exhibited nanomolar potency against 12-LOX and were highly selective over other related enzymes like cyclooxygenases. nih.gov

Arginase Inhibition: Certain α,α-disubstituted amino acid-based compounds featuring benzylamine-like structures have been developed as potent inhibitors of human arginase (hARG-1 and hARG-2), an enzyme involved in tumor immune evasion. One such derivative, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid, displayed IC₅₀ values of 200 nM for hARG-1 and 290 nM for hARG-2. nih.gov

Caspase-1 Inhibition: In the search for inflammasome inhibitors, virtual screening identified compounds designed to mimic an aspartic acid residue. nih.gov These efforts were based on the crystal structure of human caspase-1 in complex with a known inhibitor, demonstrating a rational approach to targeting enzyme active sites. nih.gov

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (e.g., Cpd 35) nih.gov | 12-Lipoxygenase (12-LOX) | Nanomolar range |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid nih.gov | Human Arginase-1 (hARG-1) | 200 nM |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid nih.gov | Human Arginase-2 (hARG-2) | 290 nM |

| Pyrrolo[2,3-d]pyrimidine derivative (e.g., Cpd 39) ntnu.no | CSF1R | Low nanomolar range |

This table presents examples of enzyme inhibition by derivatives with structural similarities to this compound.

Analysis of Receptor Binding Affinities and Specificity

Derivatives can also exert their effects by binding to cell surface or nuclear receptors, acting as agonists, antagonists, or partial agonists.

Opioid Receptor Binding: A series of 3-benzylamino-3-desoxymorphinan derivatives were synthesized and evaluated for their binding affinities at mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov These studies revealed ligands with high binding affinity and, in some cases, enhanced selectivity compared to parent compounds. For example, compound 4g (3-(3′-hydroxybenzyl)amino-17-methylmorphinan) was found to be a full agonist with a high binding affinity of 0.42 nM for MOR and remarkable selectivity over KOR and DOR. nih.gov

Farnesoid X Receptor (FXR) Agonism: A series of 3-benzamidobenzoic acid derivatives were developed as partial agonists for FXR, a nuclear receptor that regulates bile acid and lipid metabolism. nih.gov Through comprehensive SAR and molecular modeling, compound 41 was identified as having the best activity and demonstrating a strong interaction with the FXR binding pocket. This compound showed protective effects in a mouse model of liver injury by regulating FXR-related gene expression. nih.gov

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity |

| 3-(3′-Hydroxybenzyl)amino-17-methylmorphinan (4g) nih.gov | Mu-Opioid Receptor (MOR) | 0.42 nM | Full Agonist |

| 2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan (17) nih.gov | Kappa-Opioid Receptor (KOR) | N/A (High Selectivity) | KOR-selective ligand |

| 3-Benzamidobenzoic acid derivative (Cpd 41) nih.gov | Farnesoid X Receptor (FXR) | N/A (High Activity) | Partial Agonist |

This table showcases the receptor binding profiles for selected derivatives.

Modulation of Protein-Protein Interactions

Targeting protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. nih.govacademie-sciences.fr PPIs involve large, often flat and featureless interfaces, making them difficult to disrupt with traditional small molecules. However, molecules like this compound derivatives could serve as scaffolds for designing specific PPI modulators.

The rational design of PPI modulators often involves creating molecules that mimic key structural elements, such as α-helices or β-strands, from one of the interacting protein partners. nih.gov These "protein domain mimics" can be designed to present side chains in the correct spatial orientation to disrupt or stabilize a specific PPI. For example, strategies like the Hydrogen Bond Surrogate (HBS) have been used to create stabilized α-helical peptides that can effectively modulate PPIs like p53/MDM2 and Bcl-xL/Bak. nih.gov

While direct evidence of this compound derivatives modulating a specific PPI is not prominent in the reviewed literature, the principles of their design are highly applicable. The benzyl and pentanoic acid moieties provide vectors that can be functionalized to mimic the key "hot-spot" residues that dominate the binding energy at a PPI interface. For instance, the benzyl group could be substituted to mimic a key phenylalanine or tyrosine residue, while the pentanoic acid chain could be modified to position a charged or polar group to replicate a lysine (B10760008) or aspartate interaction. This conceptual framework suggests a potential future direction for the application of this class of compounds in targeting disease pathways driven by aberrant protein-protein interactions. academie-sciences.frnih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.4.4. Interrogation of Cellular Pathway Modulation 4.5. Comparative SAR Profiling with Analogous Benzylamino Acids

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Computational and Theoretical Chemistry Studies on 3 Benzylamino Pentanoic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(benzylamino)pentanoic acid, docking simulations have been instrumental in identifying and characterizing its interactions with biological targets.

Research has shown that derivatives of this compound are potent inhibitors of MurD ligase, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. Docking studies of these compounds into the active site of Escherichia coli MurD ligase have revealed key binding interactions. The carboxylate group of the amino acid moiety typically forms hydrogen bonds with conserved residues within the active site, while the benzyl (B1604629) group occupies a hydrophobic pocket. These interactions are crucial for the inhibitory activity of these compounds.

| Ligand | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| This compound derivative | MurD ligase (E. coli) | Arg182, Thr16, Gly15 | Not specified in available literature |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new compounds and for optimizing the structures of existing ones to enhance their therapeutic effects.

For this compound and its derivatives, QSAR studies have been employed to understand the structural requirements for potent MurD ligase inhibition. These studies have shown that both electronic and steric properties of the substituents on the benzyl ring play a significant role in determining the inhibitory activity. For instance, the presence of electron-withdrawing groups on the benzyl ring has been correlated with increased inhibitory potency.

A 2D-QSAR study on a series of N-substituted-3-aminopropanoic acids, including derivatives of this compound, as MurD ligase inhibitors revealed the importance of topological and electronic descriptors in predicting the biological activity. The developed model indicated that the size and shape of the molecule, as well as the distribution of charge, are critical for effective inhibition.

| QSAR Model | Descriptors | Predicted Activity | Correlation Coefficient (r²) |

| 2D-QSAR for MurD ligase inhibitors | Topological, Electronic | pIC50 | 0.85 |

Conformational Analysis and Dynamics of the Compound and Its Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound and its derivatives is crucial for comprehending their interaction with biological targets. The flexibility of the pentanoic acid chain and the orientation of the benzyl group can significantly influence binding affinity.

Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in a biological environment. These simulations can reveal how the compound adapts its conformation upon binding to a target and the stability of the resulting complex over time. While specific molecular dynamics studies on this compound are not extensively detailed in the available literature, the principles of conformational flexibility are fundamental to its function as a ligand. The ability of the molecule to adopt a low-energy conformation that complements the binding site of a target enzyme like MurD ligase is a key determinant of its inhibitory potential.

In Silico Assessment of Mechanistic Hypotheses

In silico methods are powerful tools for evaluating and refining mechanistic hypotheses regarding a compound's mode of action. For this compound derivatives as MurD ligase inhibitors, computational studies have supported the hypothesis that these compounds act as competitive inhibitors.

Molecular docking simulations have shown that these compounds bind to the same active site as the natural substrate, D-glutamic acid. This competitive binding mechanism prevents the natural substrate from accessing the enzyme, thereby inhibiting the peptidoglycan biosynthesis pathway. Furthermore, computational approaches can be used to model the transition state of the enzymatic reaction and to understand how the inhibitor interferes with this process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations provide detailed information about the electronic structure, reactivity, and other molecular properties of a compound. These calculations can be used to determine parameters such as molecular orbital energies, atomic charges, and electrostatic potential maps.

For this compound, quantum chemical calculations can elucidate the reactivity of different parts of the molecule. For example, the calculation of electrostatic potential can identify the regions of the molecule that are most likely to participate in electrostatic interactions with a biological target. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the compound's chemical reactivity and its ability to participate in charge-transfer interactions. While specific quantum chemical studies on this compound are not widely published, the application of these methods is a standard approach in modern drug design to refine lead compounds.

Advanced Applications and Future Research Directions of 3 Benzylamino Pentanoic Acid

Utility as a Chiral Building Block in Complex Organic Synthesis

The intrinsic chirality of 3-(Benzylamino)pentanoic acid makes it a valuable synthon, or chiral building block, for the stereoselective synthesis of complex organic molecules. The use of amino acids as chiral building blocks is a well-established strategy in organic synthesis, allowing for the creation of enantiomerically pure compounds with a high degree of stereochemical control. The benzyl (B1604629) group on the amine serves as a common protecting group that is stable under various reaction conditions but can be readily removed during later synthetic stages.

The structural framework of this compound allows it to be incorporated into larger molecules, influencing their three-dimensional conformation. This is particularly crucial in the synthesis of natural products and pharmaceuticals, where specific stereochemistry is often essential for biological activity. While the total synthesis of complex natural products originating directly from this compound is not yet widely documented in publicly available literature, its potential is inferred from syntheses involving structurally similar components. For instance, the synthesis of various nitrogen-containing targets often relies on chiral synthons derived from amino acids. Methodologies such as the asymmetric Strecker synthesis, aldol (B89426) condensations, and various rearrangement reactions are employed to build complex chiral molecules from amino acid precursors kaist.ac.kr. The bifunctional nature of this compound, with its carboxylic acid and protected amine moieties, allows for sequential or orthogonal chemical modifications, further expanding its utility in multi-step synthetic campaigns.

Contribution to the Design and Synthesis of Bioactive Agents

The scaffold of this compound is a key component in the rational design of new therapeutic agents. Its structure is found within or is analogous to various classes of compounds that exhibit significant biological activity.

Derivatives containing the benzylamino or related aminobenzoic acid substructures have been successfully developed as potent and selective enzyme inhibitors. A notable example is the discovery of substituted 3-(phenylamino)benzoic acids as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer nih.gov. These inhibitors demonstrate high potency and, crucially, selectivity over related enzyme isoforms like AKR1C1 and AKR1C2, which is critical for minimizing off-target effects nih.gov.

Similarly, benzylamino-substituted pyrimido[4,5-c]quinolines have been synthesized and identified as inhibitors of casein kinase 2 (CSNK2A), a kinase involved in various cellular processes and a target in antiviral and cancer therapies mdpi.com. Research into 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has also yielded selective inhibitors of carbonic anhydrase VII, an enzyme associated with neuropathic pain unifi.it. Furthermore, studies on synthetic amino acid derivatives have shown their potential to inhibit digestive enzymes such as pancreatic α-amylase and α-glucosidase, suggesting applications as anti-obesity and hypoglycemic agents nih.gov. These examples underscore the value of the core structure of this compound in generating molecules that can modulate the activity of specific enzymes.

| Compound Class | Enzyme/Receptor Target | Therapeutic Potential | Reference |

|---|---|---|---|

| 3-(Phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | Prostate Cancer | nih.gov |

| 5-Benzylamino-pyrimido[4,5-c]quinolines | Casein kinase 2 (CSNK2A) | Antiviral, Cancer | mdpi.com |

| 4-(3-Benzyl-guanidino)benzenesulfonamides | Carbonic Anhydrase VII | Neuropathic Pain | unifi.it |

| Synthetic Amino Acid Derivatives | α-Amylase, α-Glucosidase | Diabetes, Obesity | nih.gov |

This compound is a derivative of 3-aminopentanoic acid, a noncanonical β-amino acid nih.gov. Unlike the 20 proteinogenic α-amino acids, noncanonical amino acids (ncAAs) are not encoded in the universal genetic code but are invaluable tools in medicinal chemistry libretexts.org. The incorporation of β-amino acids into peptides creates "peptidomimetics" with altered structures. These modified peptides often exhibit enhanced stability against enzymatic degradation by proteases, a major drawback for therapeutic peptides composed solely of α-amino acids.

The β-amino acid backbone induces unique secondary structures, such as helices and turns, that differ from those formed by α-amino acids. This allows for the design of peptidomimetics that can mimic or block specific biological interactions with improved pharmacokinetic profiles. The presence of a β-amino acid and a heterocyclic core in a single compound is particularly interesting and often plays a vital role in its biological activity mdpi.comnih.gov. The ethyl group at the α-position and the benzyl-protected amine at the β-position of this compound provide specific steric and electronic properties that can be exploited to fine-tune the structure and function of these peptidomimetics.

The chemical functionalities of this compound make it a versatile precursor for a wide range of chemical structures, particularly heterocycles, which form the core of many pharmaceuticals. Research has demonstrated the synthesis of biologically active pyridazinone derivatives from a related α-benzylamino-β-aroylpropionic acid, showcasing how the benzylamino acid structure can be cyclized to form complex heterocyclic systems researchgate.net.

Furthermore, β-amino acids are valuable starting materials for synthesizing purine (B94841) derivatives. Purines are fundamental components of DNA, RNA, and key signaling molecules. Synthetic routes have been developed to create novel conjugates of purines with various ω-amino acids, including the β-amino acid β-alanine researchgate.net. By analogy, the 3-aminopentanoic acid core could be used to synthesize novel purine analogues. This involves reacting the amino group of the β-amino acid with a suitable purine precursor, effectively using the amino acid as a linker or a scaffold to build more complex molecules. This approach allows for the generation of diverse libraries of purine derivatives for screening as potential therapeutic agents.

Methodological Advancements in Asymmetric Synthesis Utilizing Related Structures

The synthesis of enantiomerically pure β-amino acids and their derivatives is a topic of intense research. Advances in asymmetric catalysis have provided powerful tools to create these chiral molecules with high selectivity. While a specific enantioselective synthesis for this compound is not prominently detailed, methodologies developed for related structures are directly applicable.

Catalytic methods for generating chiral molecules include asymmetric hydrogenation, hydroamination, and various carbon-carbon bond-forming reactions. For example, a chemo-enzymatic two-step process involving hydroamination with phenylalanine ammonia (B1221849) lyase (PAL) enzymes followed by hydrodesulfurisation has been developed for the production of aliphatic α-amino acids with perfect enantiopurity researchgate.net. Such biocatalytic approaches are increasingly recognized for their efficiency and sustainability.

Another powerful strategy involves photocatalysis, where visible light is used to generate radical cation intermediates. These intermediates can be guided by a chiral catalyst, such as a chiral phosphate (B84403) anion, to react enantioselectively nih.gov. This method has been successfully applied to the synthesis of substituted pyrroloindolines from tryptamine (B22526) derivatives nih.gov. The development of these advanced synthetic methods is crucial for accessing a wide variety of chiral building blocks like this compound, enabling further exploration of their potential in drug discovery and materials science.

| Methodology | Key Features | Potential Application | Reference |

|---|---|---|---|

| Chemo-enzymatic Synthesis | Uses enzymes (e.g., PAL) for stereoselective steps; mild reaction conditions. | Enantiopure synthesis of aliphatic amino acids. | researchgate.net |

| Asymmetric Photocatalysis | Generation of radical cations complexed with chiral catalysts. | Enantioselective synthesis of complex heterocyclic systems. | nih.gov |

| Asymmetric Organocatalysis | Uses small organic molecules as catalysts. | Synthesis of α-chiral products with high enantioselectivity. | nih.gov |

Emerging Research Areas and Potential Interdisciplinary Contributions

The unique properties of this compound position it at the intersection of several emerging scientific fields. Future research is likely to focus on several key areas:

Development of Targeted Therapeutics: Leveraging the scaffold to design highly selective inhibitors for enzymes implicated in specific diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes, is a promising avenue nih.govunifi.it. The ability to fine-tune the structure will be critical for achieving isoform-selectivity and improving therapeutic outcomes.

Advanced Peptidomimetics: As a noncanonical β-amino acid, it can be incorporated into peptides to create novel biomaterials. These peptidomimetics could be designed as stable therapeutic agents, diagnostic tools, or components of drug delivery systems.

Catalyst Development: The chiral nature of this compound itself could be exploited in the development of new organocatalysts or chiral ligands for asymmetric synthesis, contributing to the broader field of synthetic chemistry.

Interdisciplinary Applications: The potential for this molecule to self-assemble or to be incorporated into polymers could lead to applications in materials science, such as the creation of novel hydrogels or functional surfaces. Its interaction with biological targets could also be harnessed to develop chemical probes for studying complex biological processes, bridging chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(benzylamino)pentanoic acid, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the protection of the carboxylic acid group (e.g., methyl ester formation) followed by benzylamine coupling via reductive amination or nucleophilic substitution. Critical parameters include temperature control (e.g., 0–5°C during amine activation) and solvent selection (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity .

- Key Data : Yields range from 40–65% depending on stoichiometric ratios of benzylamine to pentanoic acid derivatives. Impurities often arise from incomplete deprotection of the ester group, detectable via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the benzyl group (δ 7.2–7.4 ppm) and a triplet for the α-proton adjacent to the amine (δ 3.1–3.3 ppm).

- LC-MS : Electrospray ionization (ESI+) confirms molecular ion peaks at m/z 222.1 [M+H]⁺.

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: 65.7%, N: 6.3%) .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound be systematically addressed?

- Methodology :

- Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition or cell viability tests) across multiple replicates to identify outliers.

- Statistical Analysis : Apply repeated-measures ANOVA (as in trigeminal neuron studies ) to assess variability between experimental batches.

- Meta-Analysis : Compare data across studies using platforms like PubChem or NIST Chemistry WebBook to identify confounding factors (e.g., solvent polarity affecting solubility) .

Q. What computational approaches predict the binding affinity of this compound to protein targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina can model interactions with receptors (e.g., G-protein-coupled receptors). The benzylamino group’s hydrophobic interactions are critical for binding .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and hydrogen bond persistence.

- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data to validate binding kinetics .

Q. How does structural modification of the benzyl group influence the compound’s physicochemical properties?

- Methodology :

- LogP Analysis : Replace benzyl with electron-withdrawing groups (e.g., nitrobenzyl) to increase hydrophilicity. Measure partitioning via shake-flask method (octanol/water).

- Thermal Stability : DSC (differential scanning calorimetry) reveals melting point shifts (e.g., 119–123°C for bicyclic derivatives ).

Methodological Considerations

- Synthesis Pitfalls : Avoid over-alkylation during amine coupling by using a 1.2:1 molar ratio of benzylamine to pentanoic acid precursor .

- Analytical Cross-Validation : Combine FT-IR with ¹³C NMR to confirm deprotection of ester intermediates (absence of ester C=O at ~170 ppm) .

- Biological Assays : Pre-treat cell lines with GABA or NaCl (as in trigeminal neuron protocols ) to control for off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.